3'-Deoxyuridine-5'-triphosphate
CAS No.: 69199-40-2
Cat. No.: VC7994208
Molecular Formula: C9H15N2O14P3
Molecular Weight: 468.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69199-40-2 |
|---|---|
| Molecular Formula | C9H15N2O14P3 |
| Molecular Weight | 468.14 g/mol |
| IUPAC Name | [[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
| Standard InChI Key | PZBOEXFLRXEPHC-SHYZEUOFSA-N |
| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
| SMILES | C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
| Canonical SMILES | C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3'-dUTP (CAS No. 69199-40-2) belongs to the class of 3'-deoxyribonucleoside triphosphates. Its molecular formula is , with a molecular weight of 468.14 g/mol . The trisodium salt form (CAS No. 166638287) has a modified formula of and a molecular weight of 534.09 g/mol . The absence of the 3'-hydroxyl group distinguishes it from canonical uridine triphosphate (UTP), preventing phosphodiester bond formation during RNA elongation .
Table 1: Comparative Chemical Properties of 3'-dUTP and Its Trisodium Salt
| Property | 3'-dUTP | 3'-dUTP Trisodium Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 468.14 g/mol | 534.09 g/mol |
| CAS Number | 69199-40-2 | 166638287 |
| Solubility | Soluble in aqueous buffers (10 mM stock) | Enhanced solubility due to sodium ions |
| Storage Conditions | -80°C (6 months) or -20°C (1 month) | Similar, with stability in neutral pH |
Structural Dynamics and Conformational Analysis
Nuclear magnetic resonance (NMR) studies of human dUTPase, an enzyme that hydrolyzes dUTP, reveal that substrate analogues like 3'-dUTP induce conformational isomerization during binding . This dynamic shift traps the enzyme in a pre-catalytic state, highlighting the role of the 3'-deoxy modification in disrupting enzymatic activity .
Synthesis and Purification
3'-dUTP is synthesized from cordycepin (3'-deoxyadenosine) through a multi-step enzymatic pathway involving phosphorylation and base substitution . The process yields high-purity (>98%) product, as verified by reverse-phase HPLC and mass spectrometry .
Key Synthesis Steps:
-
Cordycepin Phosphorylation: Cordycepin is sequentially phosphorylated to form the triphosphate derivative.
-
Base Transglycosylation: The adenine base is replaced with uracil under controlled enzymatic conditions.
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Purification: Ion-exchange chromatography removes unreacted substrates and byproducts .
Mechanism of Action
Allosteric Effects on Enzyme Dynamics
Studies on human dUTPase demonstrate that non-hydrolysable analogues like 2'-deoxyuridine 5'-α,β-imido-triphosphate (dUpNHpp) induce slow conformational changes in the enzyme, detectable via NMR relaxation dispersion . This suggests that 3'-dUTP may similarly modulate enzyme dynamics, though direct evidence remains to be elucidated .
Research Applications and Experimental Findings
Chromatin and Nuclear RNA Synthesis Studies
3'-dUTP is widely used to dissect RNA polymerase activity in chromatin and isolated nuclei . Its inability to affect poly(rA) synthesis makes it ideal for probing template-substrate interactions without confounding effects on non-template-directed polymerization .
| Parameter | Value | Method/Source |
|---|---|---|
| (RNA Pol I/II) | 2.0 μM | Competitive inhibition assay |
| Optimal Storage pH | 7.0–7.5 | Stability studies |
| Purity | >98% | HPLC analysis |
Pharmacological and Formulation Considerations
Solubility and Stability
3'-dUTP is provided as a 10 mM aqueous solution, stable for 6 months at -80°C or 1 month at -20°C . Freeze-thaw cycles must be minimized to prevent degradation .
In Vivo Formulation Strategies
Although primarily used in vitro, preclinical formulations involve dissolving 3'-dUTP in dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) for cellular uptake studies . Animal studies require doses calibrated to avoid off-target effects on DNA repair pathways .
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